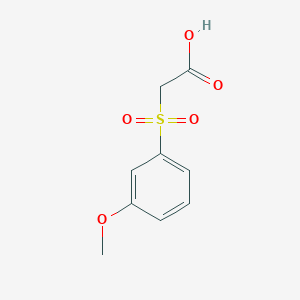

2-(3-Methoxybenzenesulfonyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O5S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)sulfonylacetic acid |

InChI |

InChI=1S/C9H10O5S/c1-14-7-3-2-4-8(5-7)15(12,13)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |

InChI Key |

QCOBAPMSGITDOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Methoxybenzenesulfonyl Acetic Acid and Its Precursors

Convergent and Linear Synthesis Pathways to 2-(3-Methoxybenzenesulfonyl)acetic Acid

Direct Sulfonylation and Carboxylation Reactions

A hypothetical direct approach to this compound would involve the simultaneous or sequential introduction of the sulfonyl and acetic acid functionalities onto a 3-methoxyphenyl (B12655295) precursor. This could theoretically be achieved through electrophilic aromatic substitution reactions. For instance, direct chlorosulfonylation of anisole (B1667542) followed by a Friedel-Crafts acylation or a related carboxylation strategy at the adjacent position could be envisioned. However, controlling the regioselectivity of such direct functionalizations presents a significant challenge due to the directing effects of the methoxy (B1213986) and sulfonyl groups. The methoxy group is ortho-, para-directing, while the sulfonyl group is a meta-directing deactivator. Achieving the desired 1,2-disubstitution pattern on the benzene (B151609) ring through this direct route is often inefficient and can lead to a mixture of isomers, necessitating complex purification steps.

Multi-step Sequences Involving Methylene (B1212753) Activation

A more practical and controllable pathway to this compound involves a multi-step sequence that builds the acetic acid moiety onto the pre-formed 3-methoxybenzenesulfonyl core. A prominent and well-established method for achieving this is the malonic ester synthesis. googleapis.comgoogle.com This multi-step sequence begins with the reaction of 3-methoxybenzenesulfonyl chloride with a malonic ester, such as diethyl malonate, in the presence of a base. The base, typically sodium ethoxide, deprotonates the acidic α-hydrogen of the malonic ester to form a nucleophilic enolate. This enolate then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a new carbon-sulfur bond.

The resulting intermediate, diethyl 2-(3-methoxybenzenesulfonyl)malonate, is then subjected to hydrolysis, usually under acidic or basic conditions, to convert the two ester groups into carboxylic acids. The subsequent dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to yield the final product, this compound. googleapis.com

Table 1: Key Steps in the Malonic Ester Synthesis of this compound

| Step | Transformation | Reagents and Conditions |

| 1 | Enolate Formation | Diethyl malonate, Sodium ethoxide in ethanol (B145695) |

| 2 | Nucleophilic Substitution | 3-Methoxybenzenesulfonyl chloride |

| 3 | Hydrolysis | Acid (e.g., H₃O⁺) or Base (e.g., NaOH), followed by acidification |

| 4 | Decarboxylation | Heat |

Synthesis of Key Intermediates: Focus on 3-Methoxybenzenesulfonyl Chloride

The availability of the key intermediate, 3-methoxybenzenesulfonyl chloride, is crucial for the successful synthesis of the target acetic acid derivative. This sulfonyl chloride is typically prepared from 3-methoxyaniline (m-anisidine) through well-established diazotization and sulfonylation protocols.

Diazotization and Sulfonylation Protocols

The synthesis of 3-methoxybenzenesulfonyl chloride commonly begins with the diazotization of 3-methoxyaniline. This reaction is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

The resulting diazonium salt is then subjected to a sulfonylation reaction, a process often referred to as the Meerwein reaction. In this step, the diazonium salt solution is added to a mixture containing sulfur dioxide and a copper(I) or copper(II) salt catalyst in a suitable solvent, such as acetic acid. The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group.

Table 2: Typical Reagents for the Synthesis of 3-Methoxybenzenesulfonyl Chloride

| Step | Reagent | Purpose |

| Diazotization | 3-Methoxyaniline | Starting material |

| Sodium Nitrite (NaNO₂) | Source of nitrous acid | |

| Hydrochloric Acid (HCl) | Acidic medium for diazotization | |

| Sulfonylation | Sulfur Dioxide (SO₂) | Source of the sulfonyl group |

| Copper(I/II) Chloride (CuCl/CuCl₂) | Catalyst | |

| Acetic Acid | Solvent |

Aqueous-Phase Synthesis Enhancements for Sulfonyl Chlorides

Traditional methods for the synthesis of sulfonyl chlorides often utilize organic solvents like acetic acid. However, recent advancements have focused on developing more environmentally friendly and efficient processes in aqueous media. Aqueous-phase synthesis of sulfonyl chlorides offers several advantages, including improved safety, reduced cost, and easier product isolation.

In an aqueous system, the diazotization of the aromatic amine is performed in an acidic aqueous solution. The subsequent sulfonylation with sulfur dioxide and a copper catalyst can also be carried out in water. A key advantage of this method is that the resulting sulfonyl chloride, being poorly soluble in water, often precipitates out of the reaction mixture. This allows for simple isolation by filtration, minimizing the need for extensive extraction with organic solvents and subsequent purification steps. The low solubility of the sulfonyl chloride in water also protects it from hydrolysis back to the sulfonic acid. This approach has been shown to be effective for a range of aryl sulfonyl chlorides, providing good yields and high purity of the product.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Key areas for implementing green chemistry in this synthesis include:

Solvent Selection : Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary goal. For the synthesis of 3-methoxybenzenesulfonyl chloride, the use of aqueous-phase reactions, as discussed above, significantly reduces the reliance on organic solvents. In the malonic ester synthesis step, exploring the use of bio-based or recyclable solvents instead of traditional options like ethanol can further improve the green profile of the process. rsc.org

Catalysis : The use of catalytic amounts of reagents is a cornerstone of green chemistry. The copper-catalyzed sulfonylation of the diazonium salt is an example of this principle in action. Further research into more efficient and recyclable catalysts for both the sulfonylation and the malonic ester synthesis could lead to even more sustainable pathways.

Atom Economy : The malonic ester synthesis is an effective method, but it is not perfectly atom-economical due to the loss of a molecule of carbon dioxide during the decarboxylation step. While this is an inherent feature of this particular reaction, exploring alternative synthetic routes that maximize the incorporation of all reactant atoms into the final product is a long-term goal in green chemistry.

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The diazotization step is necessarily performed at low temperatures, but other steps, such as the alkylation in the malonic ester synthesis, can often be carried out under mild conditions.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Flow Chemistry Applications for Process Intensification

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of this compound and its precursors by enhancing safety, improving reaction control, and enabling process intensification. sailife.comnih.gov The hazardous nature of reagents and the exothermic character of several reaction steps make this synthetic route a prime candidate for conversion from batch to continuous manufacturing.

A key precursor, an aryl sulfonyl chloride, can be synthesized in a continuous flow system. rsc.org For instance, the chlorosulfonation of an aromatic precursor, a highly exothermic and potentially hazardous reaction, can be managed more effectively in a continuous flow setup. rsc.org This involves using multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system, which can be automated for improved process control. rsc.org The use of flow chemistry for the synthesis of sulfonyl chlorides from thiols and disulfides has also been demonstrated, offering superior control over reaction parameters and mitigating the risk of thermal runaway. rsc.org A small reactor volume and short residence time can lead to a very high space–time yield. rsc.org

The subsequent steps in the synthesis of this compound, such as the conversion of the sulfonyl chloride to a sulfinate and the final alkylation, can also benefit from flow chemistry. Multi-step organic syntheses of various active pharmaceutical ingredients have been successfully demonstrated using flow systems, highlighting the potential for an integrated, continuous process for the target molecule. nih.gov This approach allows for the handling of hazardous reagents more safely compared to batch processes. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation. | Enhanced safety through smaller reaction volumes and superior heat and mass transfer. sailife.com |

| Reaction Control | Difficult to control exothermic reactions, leading to potential side reactions and impurities. | Precise control over temperature, pressure, and stoichiometry, leading to higher yields and purity. sailife.com |

| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scalability by running the system for longer durations or by parallelization. |

| Process Intensification | Limited potential for intensification. | High potential for process intensification, leading to higher throughput in a smaller footprint. sailife.com |

Atom-Economical and Environmentally Benign Synthetic Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. organic-chemistry.org Traditional methods for sulfone synthesis, such as those involving the use of stoichiometric amounts of harsh reagents, often have poor atom economy and generate significant waste. sailife.com

One of the primary strategies to improve the atom economy in the synthesis of this compound is through the use of catalytic and more direct synthetic routes. For the formation of the sulfonyl group, newer methods focus on the direct C-H functionalization or the use of sulfur dioxide (SO2) as a direct building block, which are more atom-economical than traditional methods relying on sulfonyl chlorides.

Environmentally benign strategies also focus on the choice of solvents and reagents. The use of greener solvents, or even solvent-free conditions, is a key consideration. For example, catalyst-free oxidation of sulfides to sulfones can be achieved selectively in water or ethanol, avoiding the use of hazardous organic solvents. chemrxiv.org Furthermore, electrochemical methods for the synthesis of sulfone derivatives offer a green alternative by using electrons as a clean reagent, often proceeding under mild conditions with high atom economy. sailife.com

Process Optimization and Scale-Up Considerations for this compound

The successful transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and consideration of scale-up challenges. The primary goals are to maximize yield and purity while ensuring a safe, robust, and cost-effective process.

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound. This involves a systematic study of various reaction parameters, often employing Design of Experiments (DoE) to efficiently map the reaction landscape and identify optimal conditions. rsc.org

For the initial chlorosulfonation step to form 3-methoxybenzenesulfonyl chloride, critical parameters to optimize include reaction temperature, the equivalents of the chlorosulfonating agent, and reaction time. rsc.org A central composite design (CCD) can be used to model the response surface and find the conditions that maximize the yield of the desired sulfonyl chloride while minimizing the formation of the corresponding sulfonic acid impurity. rsc.org

In the subsequent alkylation of the 3-methoxybenzenesulfinate with a haloacetic acid derivative, the choice of solvent, base, temperature, and stoichiometry of the reactants are key variables. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often employed for S-alkylation reactions. reddit.com The selection of the base is also critical to ensure efficient deprotonation of the sulfinate without promoting side reactions. Optimization of these parameters can significantly impact the reaction rate and selectivity, ultimately affecting the final yield and purity.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameters for Optimization | Desired Outcome |

| Chlorosulfonation | Temperature, Equivalents of Chlorosulfonating Agent, Reaction Time | Maximize yield of 3-methoxybenzenesulfonyl chloride, minimize sulfonic acid formation. rsc.org |

| Sulfinate Formation | Reducing Agent, Solvent, Temperature | High conversion of sulfonyl chloride to sodium 3-methoxybenzenesulfinate. |

| S-Alkylation | Solvent (e.g., DMF, DMSO, Acetonitrile), Base, Temperature, Stoichiometry | High yield of this compound, minimize O-alkylation and other byproducts. reddit.comchemicalforums.com |

Impurity Control and Removal Strategies in Scalable Syntheses

Controlling and removing impurities is a major challenge in the scale-up of any chemical synthesis. For this compound, potential impurities can arise from starting materials, side reactions, or degradation of the product.

In the synthesis of the 3-methoxybenzenesulfonyl chloride precursor, a common impurity is the corresponding 3-methoxybenzenesulfonic acid, which can form from hydrolysis of the sulfonyl chloride. rsc.org Careful control of moisture and temperature during the reaction and work-up is essential to minimize this impurity. rsc.org

During the S-alkylation of sodium 3-methoxybenzenesulfinate, a key potential impurity is the O-alkylation product, a sulfinate ester. chemicalforums.com The ratio of S- to O-alkylation can be influenced by the solvent, counter-ion, and the nature of the alkylating agent. chemicalforums.com Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor S-alkylation. chemicalforums.com Process optimization studies would aim to identify conditions that maximize the desired S-alkylation. Other potential impurities could include unreacted starting materials and byproducts from side reactions of the alkylating agent or the base.

Strategies for impurity removal at scale include crystallization, extraction, and chromatography. Crystallization is often the most effective and economical method for purifying the final product. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired polymorph with high purity. In-process controls and real-time monitoring can also be implemented to track the formation of impurities and ensure the process remains within the desired parameters.

Mechanistic and Reactivity Investigations of 2 3 Methoxybenzenesulfonyl Acetic Acid

Comprehensive Analysis of Reaction Pathways and Transformation Mechanisms

The reactivity of 2-(3-methoxybenzenesulfonyl)acetic acid is governed by the interplay of its three key components: the methoxy-substituted aromatic ring, the sulfonyl group, and the carboxylic acid moiety.

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. researchgate.netresearchgate.net This strong inductive effect significantly influences the reactivity of the rest of the molecule. It increases the acidity of the protons on the alpha-carbon (the carbon between the sulfonyl and carboxyl groups) and also enhances the acidity of the carboxylic acid proton compared to a simple alkyl carboxylic acid.

The reactivity of the carboxylic acid group is typical of such functionalities, participating in reactions like esterification, amide formation, and conversion to an acid chloride. libretexts.orglibretexts.org In acid-catalyzed esterification, for instance, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by an alcohol. chemguide.co.uk The strong electron-withdrawing nature of the adjacent sulfonyl group further enhances this electrophilicity.

Interactive Table: Effect of Substituents on Acidity

| Functional Group | Electronic Effect | Influence on Reactivity of this compound |

|---|---|---|

| Benzenesulfonyl (-SO₂Ph) | Strongly Electron-Withdrawing (Inductive & Resonance) | Increases acidity of α-protons and carboxylic acid proton. |

| 3-Methoxy (-OCH₃) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Modulates the overall electron-withdrawing character of the arylsulfonyl group, slightly decreasing its acidifying effect compared to an unsubstituted phenylsulfonyl group. |

The alpha-carbon in this compound is a prochiral center. Deprotonation by a suitable base generates an α-sulfonyl carbanion, which is stabilized by the adjacent electron-withdrawing sulfonyl and carboxyl groups. While the geometry of α-sulfonyl carbanions can vary, they often exhibit some degree of pyramidal character. acs.org

Reactions of this carbanion with an electrophile can lead to the formation of a new stereocenter at the alpha-position. The stereochemical outcome of such reactions is of significant interest. The bulky nature of the 3-methoxybenzenesulfonyl group can exert considerable steric influence, potentially directing the approach of the incoming electrophile to the less hindered face of the carbanion. This can result in diastereoselective or enantioselective transformations, particularly if a chiral base or catalyst is employed. nih.gov The development of methods for the asymmetric functionalization of carbons alpha to a sulfonyl group is a key area in organic synthesis, as chiral sulfones are valuable synthetic intermediates. nih.gov

Kinetic and Spectroscopic Studies of Reaction Intermediates

To fully understand the transformation mechanisms of this compound, detailed kinetic and spectroscopic investigations are essential.

Identifying the rate-limiting step is crucial for optimizing reaction conditions. For reactions involving this compound, there are two primary sites of reactivity: the carboxylic acid and the alpha-carbon.

Carboxylic Acid Reactions (e.g., Esterification): In acid-catalyzed esterification, the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate, or the collapse of this intermediate to expel water. libretexts.org Kinetic studies, by varying the concentrations of the carboxylic acid, alcohol, and acid catalyst, can elucidate these steps.

Alpha-Carbon Reactions (e.g., Alkylation): For reactions involving the deprotonation of the alpha-carbon followed by reaction with an electrophile, either the initial proton abstraction or the subsequent nucleophilic attack by the carbanion can be rate-limiting. The nature of the base, solvent, and electrophile all play a role. If the deprotonation is slow and irreversible, it is likely the rate-determining step. If the deprotonation is a rapid pre-equilibrium, the subsequent reaction of the carbanion will be rate-limiting.

Modern spectroscopic techniques allow for the direct observation and characterization of short-lived reaction intermediates. rsc.org For this compound, several transient species could be targeted:

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions at the carboxyl group, the formation of a tetrahedral intermediate is key. masterorganicchemistry.com Techniques like low-temperature NMR or rapid-injection NMR could potentially be used to observe this species.

α-Sulfonyl Carbanion/Enolate: Upon deprotonation of the alpha-carbon, a resonance-stabilized anion is formed. In situ infrared (IR) spectroscopy could monitor the change in the carbonyl and sulfonyl stretching frequencies, which would be expected to shift to lower wavenumbers due to delocalization of the negative charge. Distinctive absorptions for sulfonyl groups are typically found around 1300-1290 cm⁻¹ (asymmetric) and 1150-1140 cm⁻¹ (symmetric). mdpi.com

Sulfonyl Radicals: Under certain photochemical or radical-initiating conditions, sulfonyl radical intermediates could be generated. acs.org These highly reactive species could be detected using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a bond to an isotopically substituted atom is broken in the rate-determining step. icm.edu.plnih.gov

For reactions involving the alpha-carbon of this compound, a primary deuterium (B1214612) KIE can be measured by comparing the reaction rate of the normal compound with its analogue that is deuterated at the alpha-position.

If deprotonation of the alpha-carbon is the rate-limiting step, a significant primary KIE (kH/kD > 2) would be expected, as the C-H bond is broken more easily than the stronger C-D bond.

If the deprotonation step is a fast pre-equilibrium and the subsequent step is rate-limiting, a small or inverse KIE (kH/kD ≈ 1 or < 1) would be observed.

Such studies have been used to elucidate mechanisms in sulfonation and sulfonylation reactions, providing valuable insight into the transition states of these processes. researchgate.net

Interactive Table: Hypothetical Kinetic Isotope Effect (KIE) Data for Alpha-Carbon Alkylation

| Proposed Rate-Limiting Step | Expected kH/kD Value | Mechanistic Implication |

|---|---|---|

| C-H bond cleavage (Deprotonation) | ~3-7 | C-H bond breaking is part of the slowest step of the reaction. |

| Nucleophilic attack by carbanion | ~1 | C-H bond breaking occurs in a fast step before the rate-limiting step. |

Derivatization Chemistry of this compound

The chemical reactivity of this compound is characterized by the interplay of its three primary functional components: the carboxylic acid group, the aryl sulfonyl moiety, and the active methylene (B1212753) bridge that connects them. This structure allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives. The derivatization chemistry can be broadly categorized into reactions involving the carboxylic acid function, transformations targeting the sulfonyl group, and cyclization strategies that utilize the entire molecular framework to construct novel heterocyclic systems.

Carboxylic Acid Functionalization: Ester, Amide, and Anhydride (B1165640) Formations

The carboxylic acid group is the most readily derivatized functional group in this compound, undergoing standard transformations to form esters, amides, and anhydrides. These reactions are fundamental in modifying the compound's polarity, solubility, and biological activity, and for creating intermediates for further synthesis.

Ester Formation: Esterification of this compound can be achieved through several established methods. The most direct route is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use the alcohol as the solvent (in large excess) or to remove the water formed during the reaction. researchgate.netunacademy.com Primary and secondary alcohols are effective in this reaction, while tertiary alcohols react poorly. acs.org For substrates that may be sensitive to strong acidic conditions, alternative methods are available. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild alternative suitable for acid-sensitive molecules. acs.org Other methods include conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. acs.org

Amide Formation: Amides of this compound can be synthesized by reacting the carboxylic acid with primary or secondary amines. Direct reaction requires high temperatures to drive off water and is often inefficient. Therefore, the reaction is typically facilitated by activating the carboxylic acid. This can be done by converting it to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine. researchgate.net Alternatively, a wide range of modern coupling reagents can be employed for direct amidation under milder conditions. researchgate.net Boronic acid-based catalysts, for instance, have been shown to be highly active for direct amidation at room temperature across a broad scope of carboxylic acids and amines. researchgate.net Other efficient coupling systems include reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) and activating agents like methanesulfonyl chloride in the presence of a base such as N-methylimidazole. researchgate.netresearchgate.net These methods provide high yields and are compatible with a wide variety of functional groups. rsc.org

Anhydride Formation: Acid anhydrides can be symmetric or mixed. A symmetric anhydride of this compound could be formed by dehydration, though this typically requires harsh conditions. A more common approach is the formation of mixed anhydrides, which are valuable as activated intermediates for acylation reactions. Mixed anhydrides are often prepared by reacting the carboxylic acid with an acid chloride, such as acetyl chloride, or with another acid anhydride, like acetic anhydride. wikipedia.orgoup.com For example, reacting this compound with acetic anhydride can generate a mixed anhydride, which is more reactive than the parent carboxylic acid and can be used for subsequent esterification or amidation reactions. wikipedia.org The preparation of anhydrides can also be achieved by reacting the corresponding carboxylic acid with benzenesulfonyl chloride in the presence of a base like triethylamine. nih.gov

| Reactant | Reaction Type | Potential Product | General Method |

|---|---|---|---|

| Methanol | Esterification | Methyl 2-(3-methoxybenzenesulfonyl)acetate | Fischer Esterification (H₂SO₄ catalyst) |

| Ethanol (B145695) | Esterification | Ethyl 2-(3-methoxybenzenesulfonyl)acetate | Fischer Esterification (H₂SO₄ catalyst) |

| Aniline | Amidation | 2-(3-Methoxybenzenesulfonyl)-N-phenylacetamide | Coupling Agent (e.g., DCC) or Acid Chloride route |

| Dimethylamine | Amidation | 2-(3-Methoxybenzenesulfonyl)-N,N-dimethylacetamide | Coupling Agent (e.g., Boronic Acid Catalyst) |

| Acetic Anhydride | Anhydride Formation | Acetic 2-(3-methoxybenzenesulfonyl)acetic anhydride (Mixed) | Direct reaction, often with heating |

Transformations Involving the Sulfonyl Group

The benzenesulfonyl group is generally robust and less reactive than the carboxylic acid. However, under specific conditions, it can participate in transformations such as reductive desulfonylation, cross-coupling reactions, and potentially nucleophilic aromatic substitution, offering pathways to significantly different molecular scaffolds.

Reductive Desulfonylation: The carbon-sulfur bond in aryl sulfones can be cleaved under reductive conditions, a process known as desulfonylation. chemistrysteps.com This reaction effectively removes the sulfonyl group and replaces it with a hydrogen atom. Common reagents for this transformation include active metals like sodium amalgam, aluminum amalgam, or magnesium. chemistrysteps.comlibretexts.org The mechanism often involves the transfer of an electron to the sulfone, leading to the formation of a radical anion which then fragments. chemistrysteps.com Applying this to this compound would yield 3-methoxyphenylacetic acid, removing the sulfonyl moiety entirely. This transformation can be useful when the sulfonyl group is used as a temporary activating group to facilitate other reactions (e.g., alkylation at the α-carbon) and is no longer needed in the final product. chemistrysteps.com

Desulfonylative Cross-Coupling: Modern synthetic methods have utilized the sulfonyl group as a leaving group in transition-metal-catalyzed cross-coupling reactions. nih.gov These desulfonylative couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the sulfonyl group. For example, nickel-catalyzed protocols have been developed for the reductive cross-electrophile coupling between alkyl sulfones and aryl bromides. acs.org Such a strategy could potentially be applied to couple the 3-methoxyphenyl (B12655295) ring of the title compound with other aryl or alkyl groups, providing a route to complex biaryl systems or other substituted aromatics. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The sulfonyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. For this to occur, the ring must be electron-deficient, and a good leaving group must be present, typically at a position ortho or para to the activating group. nih.gov While the title compound does not have a typical leaving group like a halogen, it is conceivable that under harsh conditions with a potent nucleophile, the methoxy (B1213986) group could be displaced, as its position is activated by the sulfonyl group. The feasibility of such a reaction would depend heavily on the specific reaction conditions and the nucleophile used. wikipedia.org

| Transformation | Reagents | Potential Product | Description |

|---|---|---|---|

| Reductive Desulfonylation | Na/Hg, Mg, SmI₂ | 3-Methoxyphenylacetic acid | Cleavage of the C-S bond and replacement of the sulfonyl group with hydrogen. chemistrysteps.comlibretexts.org |

| Desulfonylative Coupling | Ni or Pd catalyst, Aryl halide | Substituted biarylacetic acid derivatives | The sulfonyl group acts as a leaving group in a cross-coupling reaction. acs.orgnih.gov |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RS⁻, RO⁻), harsh conditions | Substituted benzenesulfonylacetic acid | Displacement of the methoxy group by a nucleophile, activated by the sulfonyl group. wikipedia.orgnih.gov |

Cyclization Reactions for Novel Heterocyclic Architectures

The structure of this compound, particularly the active methylene group flanked by two electron-withdrawing groups (sulfonyl and carboxyl), makes it a valuable precursor for synthesizing a variety of heterocyclic compounds. This methylene group's protons are acidic and can be easily removed by a base, generating a carbanion that can act as a nucleophile in various condensation and cyclization reactions.

The general strategy involves a two-step sequence. First, the active methylene component undergoes a condensation reaction, often with an electrophile containing two reactive sites or a second component that introduces them. The second step is an intramolecular cyclization to form the heterocyclic ring.

For instance, Knoevenagel condensation of an ester derivative, such as ethyl 2-(3-methoxybenzenesulfonyl)acetate, with an aromatic aldehyde would yield an α,β-unsaturated system. This intermediate is a versatile Michael acceptor and can react with binucleophiles like hydrazine (B178648), hydroxylamine (B1172632), or thiourea. Subsequent intramolecular cyclization and elimination would lead to the formation of five- or six-membered heterocycles. Reaction with hydrazine would yield pyrazolidinone derivatives, while hydroxylamine would lead to isoxazolidinone structures. wikipedia.org

Another approach involves the reaction of derivatives like 2-(3-methoxybenzenesulfonyl)acetohydrazide with reagents that can close a ring. For example, reaction with chloroacetic acid could lead to the formation of oxazolidinone derivatives. Similarly, multicomponent reactions, where the active methylene compound, an aldehyde, and an azide (B81097) react in a single pot, could provide access to highly substituted triazole scaffolds. These strategies highlight the utility of this compound and its simple derivatives as building blocks for creating diverse and complex heterocyclic architectures. nih.gov

| Derivative Used | Reaction Partner(s) | Potential Heterocyclic Product | General Reaction Type |

|---|---|---|---|

| Ethyl 2-(3-methoxybenzenesulfonyl)acetate | 1. Aromatic Aldehyde 2. Hydrazine Hydrate | Pyrazolidinone | Knoevenagel condensation followed by cyclocondensation wikipedia.org |

| Ethyl 2-(3-methoxybenzenesulfonyl)acetate | 1. Aromatic Aldehyde 2. Hydroxylamine | Isoxazolidinone | Knoevenagel condensation followed by cyclocondensation |

| Ethyl 2-(3-methoxybenzenesulfonyl)acetate | 1. Aromatic Aldehyde 2. Thiourea | Thiazine | Knoevenagel condensation followed by Michael addition and cyclization |

| 2-(3-Methoxybenzenesulfonyl)acetohydrazide | Aromatic Aldehydes then Chloroacetic Acid | Oxazolidinone | Formation of Schiff base followed by cycloaddition |

| This compound | Aromatic Ketone, Azide, Cu catalyst | Triazole | Three-component cycloaddition |

Inability to Generate Article Due to Lack of Specific Research Data

Despite a comprehensive search for computational and theoretical chemical studies on this compound, the specific data required to construct the requested article is not available in the public domain. Consequently, the article cannot be generated at this time.

Detailed searches were conducted to locate scholarly articles and research data pertaining to the quantum chemical characterization, theoretical spectroscopic analysis, and conformational studies of this compound. These searches aimed to find specific data points and analyses essential for fulfilling the structured outline provided, including:

Frontier Molecular Orbital (FMO) Analysis: No published values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap for this specific compound, could be found.

Electrostatic Potential Surface and Charge Distribution Mapping: There are no available published maps or detailed analyses of the electrostatic potential surface or charge distribution for this compound.

Theoretical Vibrational Spectroscopy: A search for theoretically calculated Infrared (IR) and Raman frequencies and intensity analyses for this molecule yielded no results.

Theoretical NMR Calculations: No studies containing calculated Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound were identified.

Conformational Analysis and Molecular Dynamics: There is no available research on the conformational landscape or molecular dynamics simulations specifically for this compound.

General information on the theoretical methods (such as FMO theory or DFT calculations) is widely available but does not provide the specific results needed for this particular compound. Similarly, while computational studies exist for structurally related molecules, the strict adherence to the specified subject matter prevents the inclusion of data from other compounds as examples or proxies.

Therefore, until such specific computational and theoretical studies on this compound are published and made accessible, the generation of the requested article is not feasible.

Computational and Theoretical Chemical Studies of 2 3 Methoxybenzenesulfonyl Acetic Acid

Conformational Analysis and Molecular Dynamics Simulations

Potential Energy Surface Exploration and Stable Conformer Identification

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific studies focused on the potential energy surface (PES) exploration or the detailed identification of stable conformers for 2-(3-methoxybenzenesulfonyl)acetic acid.

Computational exploration of a molecule's PES is a standard method used to understand its flexibility and identify low-energy, stable conformations. This process typically involves calculating the molecule's energy as a function of the rotation around its single bonds (dihedral angles). The results of such a scan would reveal the energy minima, which correspond to stable conformers, and the energy barriers that separate them.

For this compound, key rotations that would define its conformational landscape include the bonds connecting the methoxy (B1213986) group to the benzene (B151609) ring, the sulfonyl group to the benzene ring, the acetic acid moiety to the sulfonyl group, and the rotation of the carboxyl group. The identification of the global minimum energy conformer, as well as other low-energy conformers, is crucial for understanding the molecule's behavior and interactions. However, specific data detailing the relative energies and dihedral angles for the conformers of this particular compound are not available in the reviewed literature.

Solvation Effects and Intermolecular Interaction Modeling

Detailed computational studies modeling the specific solvation effects and intermolecular interactions of this compound are not extensively documented in the accessible scientific literature.

Such studies are vital for predicting a compound's behavior in different environments. Solvation models, which can be explicit (including individual solvent molecules) or implicit (treating the solvent as a continuous medium), are used to calculate how the presence of a solvent affects the structure, stability, and properties of a molecule. For an acidic compound like this compound, modeling would provide insight into its acidity (pKa) in various solvents and the stability of its ionic and neutral forms.

Furthermore, the modeling of intermolecular interactions is critical for understanding how molecules of this compound interact with each other and with other molecules. These interactions, which include hydrogen bonding (expected to be significant due to the carboxylic acid and sulfonyl groups) and van der Waals forces, govern the compound's physical properties, such as its melting point, boiling point, and crystal structure. While general principles of chemical interactions apply, specific quantitative data, such as interaction energies and geometries for dimers or larger clusters of this compound, have not been specifically reported.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(3-Methoxybenzenesulfonyl)acetic acid, and what are their advantages and limitations?

- Methodological Answer :

- Sulfonation-Coupling Approach : Aromatic sulfonation of 3-methoxybenzoic acid derivatives followed by coupling with acetic acid moieties is a primary route. For example, bromination of methoxyphenylacetic acid (as in ) can be adapted by substituting bromine with sulfonating agents (e.g., chlorosulfonic acid).

- Direct Sulfonylation : Reacting 3-methoxybenzene derivatives with sulfonyl chlorides under Friedel-Crafts conditions (if electrophilic substitution is feasible). Challenges include regioselectivity due to the electron-donating methoxy group, which may direct sulfonation to specific positions .

- Advantages : High yields under controlled conditions (e.g., low temperature for sulfonation).

- Limitations : By-products like over-sulfonated isomers or oxidation of the methoxy group require rigorous purification (e.g., column chromatography or recrystallization) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Sulfonyl and acetic acid groups deshield adjacent protons, with splitting patterns reflecting substituent positions .

- ¹³C NMR : Sulfonyl carbons (SO₂) resonate at ~δ 110–120 ppm; carboxylic acid carbons at ~δ 170–175 ppm .

- IR Spectroscopy : Strong S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and O-H (carboxylic acid) stretching (~2500–3300 cm⁻¹) .

- X-ray Crystallography : Resolves electronic effects (e.g., dihedral angles between substituents and phenyl ring) and hydrogen-bonding motifs (e.g., dimeric R₂²(8) patterns) critical for stability studies .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer :

- Storage : Store in a desiccator at –20°C under inert atmosphere to prevent hydrolysis of the sulfonyl group or oxidation of the methoxy group .

- Stability : Avoid exposure to moisture, heat (>40°C), and strong acids/bases, which may cleave the sulfonyl linkage or decarboxylate the acetic acid moiety .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis conditions for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models regioselectivity during sulfonation by calculating activation energies for different substitution pathways. Methoxy groups act as electron donors, directing sulfonation to the para position relative to themselves, but steric effects may alter outcomes .

- Reaction Pathway Optimization : Simulate reaction coordinates to identify temperature and solvent effects (e.g., acetic acid vs. DCM) on yield and by-product formation .

Q. How do electronic effects of the methoxy and sulfonyl groups influence the compound’s acidity and reactivity?

- Methodological Answer :

- Acidity : The sulfonyl group (electron-withdrawing) increases the acidity of the acetic acid proton (pKa ~2–3), while the methoxy group (electron-donating) counteracts this effect slightly. Titration studies (as in ) can quantify acidity .

- Reactivity : Electron-withdrawing sulfonyl groups enhance electrophilic substitution rates at specific ring positions, whereas methoxy groups stabilize intermediates via resonance .

Q. What strategies mitigate by-product formation during sulfonation steps?

- Methodological Answer :

- Controlled Reaction Conditions : Slow addition of sulfonating agents at low temperatures (–10°C to 0°C) minimizes polysulfonation .

- Catalytic Directing Groups : Use temporary protecting groups (e.g., acetyl) to block undesired substitution sites, later removed via hydrolysis .

- Purification : Employ reverse-phase HPLC (C18 columns) or recrystallization from ethanol/water mixtures to isolate the target compound .

Q. How do crystal packing and hydrogen bonding affect physicochemical properties?

- Methodological Answer :

- Hydrogen-Bonding Networks : Centrosymmetric dimers (via carboxylic acid O-H···O=S interactions) enhance thermal stability and reduce solubility in apolar solvents .

- Crystal Packing : Planar methoxy groups and perpendicular sulfonyl/acetic acid moieties (dihedral angles ~78°) influence melting points and mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.